Zerumin A
Overview
Description
Zerumin A is a compound with the molecular formula C20H30O3 . It is a constituent of the rhizomes of Curcuma longa L . It has been found to inhibit the proliferation and migration steps, thereby preventing angiogenesis progress .
Synthesis Analysis
The synthesis of Zerumin A involves a highly efficient pathway featuring the stereoselective addition of a new silyloxyfuryltitanium reagent to an aldehyde intermediate and silyloxyfuran oxyfunctionalization as key steps . The synthesis established the relative and absolute configuration of Zerumin A .Molecular Structure Analysis
Zerumin A has an average mass of 318.450 Da and a mono-isotopic mass of 318.219482 Da . It has three defined stereocentres .Chemical Reactions Analysis
While specific chemical reactions involving Zerumin A are not detailed in the search results, it’s known that the compound plays a role in inhibiting certain biological processes, such as angiogenesis .Physical And Chemical Properties Analysis
Zerumin A has a density of 1.1±0.1 g/cm3, a boiling point of 458.4±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C . It also has an enthalpy of vaporization of 78.8±6.0 kJ/mol .Scientific Research Applications
Synthesis and Stereochemistry
Zerumin A has been the subject of research for its synthesis and stereochemical analysis. A study by Boukouvalas et al. (2006) reports the first synthesis of zerumin B, a compound structurally related to zerumin A, from commercially available (+)-sclareolide. This synthesis established the relative and absolute configuration of zerumin B, providing a foundation for understanding similar compounds like zerumin A (Boukouvalas et al., 2006). Margaros and Vassilikogiannakis (2008) also contributed to the synthesis research of zerumin B, which is closely related to zerumin A, using a regioselective singlet oxygen furan oxidation (Margaros & Vassilikogiannakis, 2008).
Anti-angiogenic Properties
A significant application of zerumin A is in its anti-angiogenic properties. He et al. (2012) explored this by examining the effects of zerumin A from Alpinia caerulea. The study found that zerumin A could inhibit vessel formation in zebrafish embryos, suggesting its potential for anti-angiogenic applications (He et al., 2012).
Inflammatory Response Modulation
The modulation of inflammatory responses is another area of research for zerumin A. Shyni et al. (2021) investigated the effects of zerumin A on lipopolysaccharide (LPS)-stimulated inflammation in H9c2 cardiomyoblasts. They found that zerumin A significantly improved cell viability and reduced pro-inflammatory mediators, suggesting its potential as a therapeutic agent for myocardial dysfunction in sepsis (Shyni et al., 2021).
Cancer Therapy and Chemoprevention
Zerumin A has also been explored in the context of cancer therapy and chemoprevention. Rahman et al. (2014) reviewed the properties of zerumbone, a compound related to zerumin A, and its applications in cancer therapy. They highlighted its antiproliferative, antioxidant, anti-inflammatory, and anticancer activities, indicating its potential in cancer treatment strategies (Rahman et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(Z)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-formylpent-3-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-14-6-9-17-19(2,3)10-5-11-20(17,4)16(14)8-7-15(13-21)12-18(22)23/h7,13,16-17H,1,5-6,8-12H2,2-4H3,(H,22,23)/b15-7-/t16-,17-,20+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWWSYIDZKWRAI-DTFKRFDDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC=C(CC(=O)O)C=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C(/CC(=O)O)\C=O)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zerumin A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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